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Compound of Interest

Compound Name:
3-Iodo-4-methyl-7-nitro-1H-

indazole

Cat. No.: B3219147 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the available spectroscopic and

physicochemical data for indazole derivatives structurally related to 3-iodo-4-methyl-7-nitro-
1H-indazole. It is important to note that a comprehensive search of scientific literature and

chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass

Spectrometry) for the requested compound, 3-iodo-4-methyl-7-nitro-1H-indazole. The

following information is therefore based on the analysis of closely related analogues and is

intended to serve as a predictive guide for researchers working with this class of compounds.

Executive Summary
This technical guide provides an in-depth analysis of the spectroscopic and physicochemical

properties of substituted nitroindazoles, with a focus on compounds structurally similar to 3-
iodo-4-methyl-7-nitro-1H-indazole. Due to the absence of specific experimental data for the

target compound, this paper compiles and analyzes data from its close structural analogues,

primarily 3-iodo-4-nitro-1H-indazole and other related nitro- and iodo-substituted indazoles. The

aim is to provide researchers with a reliable reference for the identification, characterization,

and further development of this class of molecules. The document includes tabulated

physicochemical properties, detailed experimental protocols for synthesis and spectroscopic

analysis, and a visual workflow for compound characterization.
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Physicochemical Properties of a Close Structural
Analogue: 3-Iodo-4-nitro-1H-indazole
The following table summarizes the key physicochemical properties of 3-iodo-4-nitro-1H-

indazole (CAS No: 885521-22-2), which lacks the 4-methyl and 7-nitro substitution but is the

most closely related compound for which some data is available[1][2].

Property Value Reference

Molecular Formula C₇H₄IN₃O₂ [1]

Molecular Weight 289.03 g/mol [1]

CAS Number 885521-22-2 [1][2]

Melting Point 210-212 °C [1]

Boiling Point (Predicted) 458.0 ± 25.0 °C [1]

Density (Predicted) 2.240 ± 0.06 g/cm³ [1]

pKa (Predicted) 9.12 ± 0.40 [1]

Predicted Spectroscopic Data for 3-Iodo-4-methyl-7-
nitro-1H-indazole
Based on the analysis of related compounds, the following tables provide predicted

spectroscopic data for 3-iodo-4-methyl-7-nitro-1H-indazole. These predictions are derived

from general principles of spectroscopy and data from similar structures.

Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.

The methyl group will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-5 7.8 - 8.2 d

H-6 7.2 - 7.6 d

CH₃ (at C-4) 2.3 - 2.6 s

NH (indazole) 12.0 - 14.0 br s

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-3 85 - 95

C-3a 140 - 145

C-4 125 - 130

C-5 118 - 122

C-6 128 - 132

C-7 145 - 150

C-7a 135 - 140

CH₃ 15 - 20

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic peaks for the nitro group, N-H stretching of

the indazole ring, and aromatic C-H bonds. Aromatic nitro compounds typically exhibit

asymmetric and symmetric N-O stretching vibrations[3][4].

Table 3: Predicted IR Absorption Bands
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Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H (indazole) Stretching 3100 - 3300

C-H (aromatic) Stretching 3000 - 3100

C-H (methyl) Stretching 2850 - 2970

C=C (aromatic) Stretching 1450 - 1600

NO₂ (nitro) Asymmetric Stretching 1500 - 1550

NO₂ (nitro) Symmetric Stretching 1330 - 1370

C-N Stretching 1250 - 1350

C-I Stretching 500 - 600

Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation

patterns would likely involve the loss of the nitro group, iodine, and potentially the methyl

group.

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value

Molecular Formula C₈H₆IN₃O₂

Molecular Weight 303.06 g/mol

[M]⁺ m/z 303

[M+H]⁺ m/z 304

Key Fragmentation Ions [M-NO₂]⁺, [M-I]⁺, [M-CH₃]⁺

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of substituted nitroindazoles, based on methods reported for analogous

compounds[5][6][7].

General Synthesis of Substituted Nitroindazoles
The synthesis of compounds like 3-iodo-4-methyl-7-nitro-1H-indazole typically involves a

multi-step process starting from a substituted aniline. A common route is the Bartoli indole

synthesis followed by nitration and iodination.

Workflow for Synthesis:

Substituted Aniline Diazotization
NaNO₂, HCl

Indazole FormationReduction Nitration
HNO₃, H₂SO₄

Iodination
I₂, KI

PurificationChromatography Final Product

Click to download full resolution via product page

Caption: General synthetic workflow for substituted nitroindazoles.

Detailed Steps:

Indazole Ring Formation: A substituted o-toluidine is diazotized using sodium nitrite in an

acidic medium. The resulting diazonium salt is then reduced (e.g., with sodium sulfite) to

form the corresponding methyl-indazole.

Nitration: The methyl-indazole is nitrated using a mixture of nitric acid and sulfuric acid at a

controlled temperature to introduce the nitro group at the desired position.

Iodination: The nitro-indazole is then iodinated at the C-3 position using an iodinating agent

such as iodine in the presence of a base (e.g., potassium carbonate) or N-iodosuccinimide.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on an FTIR spectrometer.

Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI)

mass spectrometer.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of a novel synthesized compound.
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Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

This workflow highlights the critical steps from synthesis to the final confirmation of the

chemical structure, emphasizing the complementary roles of different spectroscopic

techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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